molecular formula C28H40O6 B7792064 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6

4',4''(5'')-Di-tert-butyldibenzo-18-crown-6

Cat. No.: B7792064
M. Wt: 472.6 g/mol
InChI Key: CVQLBTRJDFZYMS-UHFFFAOYSA-N
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Description

Contextualization of Crown Ethers within Supramolecular Chemistry

Crown ethers represent a pivotal class of macrocyclic polyethers that have fundamentally shaped the field of supramolecular chemistry. nih.gov This branch of chemistry focuses on the study of systems involving assemblies of molecules connected by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. bohrium.com The discovery of crown ethers by Charles Pedersen was a landmark event, establishing a foundation for host-guest chemistry, a central concept in supramolecular science. nih.govdu.ac.in

These cyclic compounds are characterized by a central cavity lined with oxygen atoms, which can selectively bind specific cations based on the principle of size complementarity. du.ac.in The ether oxygen atoms create a hydrophilic interior, capable of coordinating with metal ions, while the ethylene (B1197577) backbone forms a hydrophobic exterior. This unique structure allows crown ethers to solubilize inorganic salts in nonpolar organic solvents. The stability of the resulting host-guest complex is significantly enhanced by the chelate effect and the pre-organized structure of the macrocycle. du.ac.in The remarkable conformational flexibility and rotational symmetry of crown ethers make them invaluable tools in both supramolecular chemistry and crystal engineering. bohrium.com Their ability to form stable and selective complexes has led to their use in diverse areas, including the construction of supramolecular polymers, which are formed through reversible, non-covalent interactions between monomeric units. frontiersin.org

Significance of Dibenzo-18-crown-6 (B77160) Derivatives in Macrocyclic Chemistry

Dibenzo-18-crown-6 (DB18C6) is a foundational crown ether that incorporates two benzene (B151609) rings into its macrocyclic framework. These aromatic units impart greater rigidity to the macrocycle compared to its aliphatic counterpart, 18-crown-6 (B118740), influencing its complexation behavior and selectivity. The presence of the benzo groups also provides sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. jocpr.com

The modification of the DB18C6 scaffold is a significant strategy in macrocyclic chemistry to fine-tune its characteristics for specific applications. unifr.ch For instance, introducing functional groups onto the aromatic rings can alter the molecule's solubility, electronic properties, and binding affinity for various guest species. jocpr.com Researchers have synthesized DB18C6 derivatives containing hydrazone, acrylamide, and thiazole (B1198619) groups to explore their potential in various fields. jocpr.comamazonaws.comrsc.org These derivatives have been investigated for their utility as selective separation agents for metal ions, as components in corrosion inhibitors, and as building blocks for more complex supramolecular assemblies like ion channels. unifr.chrsc.org The ability to systematically alter the structure of DB18C6 allows for the development of highly specialized macrocycles for targeted functions in coordination chemistry and materials science. unifr.ch

Research Trajectories and Academic Importance of 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6

This compound (DTBB18C6) is a prominent derivative of DB18C6, distinguished by the presence of two tert-butyl groups on its benzene rings. These bulky, nonpolar groups significantly increase the molecule's lipophilicity and influence its solubility and extraction capabilities, making it a subject of considerable academic and practical interest. chemicalbook.comresearchgate.net Its synthesis has been optimized through various methods to improve yield and efficiency. researchgate.netacs.org

Two primary synthetic routes have been explored. The first involves a condensation reaction between 4-tert-butylcatechol (B165716) and a cyclizing agent like bis(2-chloroethyl) ether or 2,2′-diethylene glycol di(p-touenesulfonate). chemicalbook.comresearchgate.net The second route is an electrophilic aromatic substitution (alkylation) performed directly on the dibenzo-18-crown-6 parent molecule using tert-butyl alcohol. chemicalbook.com

Table 1: Synthesis Methods for this compound

Method Starting Materials Reagents/Catalysts Solvent Reported Yield Reference
Condensation 4-tert-butyl catechol, 2,2′-diethylene glycol di(p-touenesulfonate) Cs₂CO₃ (template) Tetrahydrofuran (B95107) (THF) 43.38% acs.org
Electrophilic Aromatic Substitution Dibenzo-18-crown-6, tert-butyl alcohol (TBA) H₃PO₄ (catalyst) CH₂Cl₂ 43.65% chemicalbook.com
Condensation (Scale-up) tert-butyl catechol (TBC), bis(2-chloroethyl) ether (BCE) KOH Butanol ~60% researchgate.net

The academic importance of DTBB18C6 stems largely from its application in separation science and analytical chemistry. Its hydrophobic nature makes it an effective extractant for specific ions. chemicalbook.com Research has demonstrated its utility in the selective separation of technetium (as Na⁺TcO₄⁻) from alkaline low-level radioactive waste, where it forms an ion-pair complex. researchgate.nethbni.ac.in It has also been studied for the extraction of cesium from nitric acid media in simulated high-level waste solutions. scilit.com

Furthermore, DTBB18C6 serves as a crucial intermediate in the synthesis of 4,4′(5′)-[di-tert-butyldicyclohexano]-18-crown-6 (DtBuCH18C6) through catalytic hydrogenation. researchgate.netresearchgate.net The resulting dicyclohexano derivative is highly valued for its ability to selectively extract strontium ions (Sr²⁺) from nuclear waste streams. researchgate.netresearchgate.net

In the field of analytical chemistry, DTBB18C6 is employed as an ionophore in the fabrication of ion-selective electrodes (ISEs). Its ability to selectively bind certain cations makes it a key component in sensors for determining the concentration of ions such as potassium (K⁺), cesium (Cs⁺), and barium (Ba²⁺) in various samples, including artificial serum. acgpubs.orgabechem.commedchemexpress.comresearchgate.net Recent studies have also explored its use as a buffer layer in perovskite solar cells, where it helps to suppress metal diffusion and capture lead ions, thereby improving the efficiency and stability of the devices. acs.org

Table 2: Research Applications of this compound

Application Area Specific Use Guest Ion/Molecule Significance References
Separation Science Extraction from radioactive waste Na⁺TcO₄⁻, Cs⁺ Waste management and remediation researchgate.nethbni.ac.inscilit.com
Chemical Synthesis Precursor for hydrogenation N/A Synthesis of DtBuCH18C6 for Sr²⁺ extraction researchgate.netresearchgate.net
Analytical Chemistry Ionophore in Ion-Selective Electrodes K⁺, Cs⁺, Ba²⁺ Potentiometric sensing in various media acgpubs.orgabechem.commedchemexpress.comresearchgate.net
Materials Science Buffer layer in solar cells Pb²⁺ Enhancing efficiency and stability of perovskite solar cells acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQLBTRJDFZYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29471-17-8
Record name 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6
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Advanced Synthetic Methodologies for 4 ,4 5 Di Tert Butyldibenzo 18 Crown 6

Cyclization Reactions and Precursor Synthesis

The foundational approach to synthesizing DTBB18C6 involves the Williamson ether synthesis, a classic method for forming ethers that has been adapted for the creation of macrocyclic structures. This strategy entails the reaction of a diol with a dihalide or its equivalent in the presence of a base to form the polyether ring system.

A common and effective method for synthesizing DTBB18C6 employs 4-tert-butyl catechol (TBC) as the starting material, which provides the substituted benzene (B151609) rings of the final structure. researchgate.netchemicalbook.com The other key precursor is 2,2′-diethylene glycol di(p-toluenesulfonate), also known as 2,2′-diethylene glycol ditosylate. researchgate.netacs.org In this process, two molecules of 4-tert-butyl catechol react with two molecules of the ditosylate compound to form the 18-membered crown ether ring.

The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). researchgate.netacs.org The tosylate groups on the diethylene glycol derivative are excellent leaving groups, facilitating the nucleophilic substitution by the deprotonated catechol. This [2+2] condensation reaction builds the macrocycle by forming four new ether linkages.

A critical factor in achieving a good yield in macrocyclization reactions is overcoming the entropic challenge of bringing the two ends of the linear precursor together, while minimizing competing intermolecular polymerization reactions. This is often accomplished through the use of a template reagent, which is a cation that coordinates with the oxygen atoms of the reactants, organizing them into a conformation that favors intramolecular cyclization.

In the synthesis of DTBB18C6, cesium carbonate (Cs₂CO₃) serves as both the base to deprotonate the hydroxyl groups of the catechol and as an effective template reagent. researchgate.netacs.org The large ionic radius of the cesium ion (Cs⁺) is particularly well-suited to the cavity size of the 18-crown-6 (B118740) ether being formed. The Cs⁺ ion pre-organizes the reacting molecules, holding them in proximity and in the correct orientation for the ring-closing reaction to occur. researchgate.net This "template effect" significantly enhances the yield of the desired macrocycle. The solubility of cesium carbonate in organic solvents like DMF and alcohols also makes it a practical choice for these reactions. thieme-connect.com

Electrophilic Aromatic Substitution Approaches

An alternative strategy for the synthesis of DTBB18C6 is to introduce the tert-butyl groups onto a pre-existing dibenzo-18-crown-6 (B77160) (DB18C6) molecule. This method utilizes the principles of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene rings of the crown ether.

This synthetic route involves the direct alkylation of dibenzo-18-crown-6 using tert-butyl alcohol (TBA) as the alkylating agent. chemicalbook.comoup.comoup.com The tert-butyl groups are highly activating and direct subsequent substitutions, but their steric bulk can also influence the reaction's outcome. A significant challenge in this approach is controlling the degree of substitution. Due to the high reactivity of the tert-butyl group, the formation of multi-tert-butyl-substituted dibenzo-18-crown-6 can occur, which can lead to a lower yield of the desired di-substituted product. oup.com

The success of the electrophilic aromatic substitution approach hinges on the use of an appropriate catalyst to generate the tert-butyl carbocation electrophile from tert-butyl alcohol. Phosphoric acid (H₃PO₄) has been effectively used as a catalyst for this reaction. oup.comoup.com It is considered a suitable catalyst because it has a significant ability to provide the protons necessary to initiate the formation of the electrophile. oup.com The reaction is typically conducted in a solvent such as dichloromethane (B109758) (CH₂Cl₂), which has been shown to significantly increase the yield of DTBB18C6. oup.com

Optimization of Reaction Parameters and Yield Enhancement

Considerable research has been dedicated to optimizing the reaction conditions for both major synthetic routes to maximize the yield and purity of DTBB18C6.

For the cyclization reaction using 4-tert-butyl catechol and 2,2′-diethylene glycol ditosylate, Response Surface Methodology (RSM) has been applied to systematically investigate the effects of various parameters. researchgate.netacs.org This statistical approach identified the optimal conditions for achieving the maximum yield.

Optimized Conditions for Cyclization Synthesis of DTBB18C6 researchgate.netacs.org
ParameterOptimal Value
Reaction Temperature49.15 °C
Reaction Time72 hours
Initial Concentration of TBC0.06 mol/L
Cs₂CO₃/TBC Molar Ratio3.22
Maximum Yield 43.38%

Similarly, the parameters for the electrophilic aromatic substitution method have been carefully optimized to enhance the yield of DTBB18C6 while minimizing the formation of byproducts.

Optimized Conditions for Electrophilic Aromatic Substitution Synthesis of DTBB18C6 oup.comoup.com
ParameterOptimal Value
Reaction Temperature50 °C
Reaction Time6 hours
TBA Concentration0.03 mol/L
TBA/DB18C6 Molar Ratio2.5
H₃PO₄ Concentration0.006 mol/L
Maximum Yield 43.65%

Further yield enhancement has been achieved through procedural modifications. In a kilo-scale synthesis employing a cyclization reaction between 4-tert-butyl catechol and dichloroethyl ether, a yield of 60% was reported. rsc.org This significant improvement was attributed to the slow addition of a dilute solution of the 4-tert-butyl catechol to a concentrated solution of the cyclizing agent, a technique that favors the desired intramolecular cyclization over intermolecular polymerization. rsc.org

Application of Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) has been effectively employed to optimize the synthesis of 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6. This statistical approach allows for the investigation of multiple reaction variables simultaneously to identify the conditions that yield the best outcome.

In a study optimizing the synthesis from 4-tert-butyl catechol (TBC) and 2,2′-diethylene glycol di(p-touenesulfonate) with a cesium carbonate (Cs2CO3) template in a tetrahydrofuran (THF) solvent, RSM was used to analyze the effects of four key variables: reaction temperature, initial concentration of TBC, reaction time, and the molar ratio of Cs2CO3 to TBC. researchgate.net The study determined that the optimal conditions for maximizing the product yield involved a precise combination of these factors. researchgate.net The findings indicated that a reaction temperature of 49.15 °C, a reaction time of 72 hours, an initial TBC concentration of 0.06 mol/L, and a Cs2CO3/TBC molar ratio of 3.22 resulted in a maximum yield of 43.38%. researchgate.net

Table 1: Optimized Synthesis Conditions via Response Surface Methodology (RSM)

Parameter Investigated Range Optimal Value
Reaction Temperature (X1) 30 - 70 °C 49.15 °C
Initial TBC Concentration (X2) 0.02 - 0.10 mol/L 0.06 mol/L
Reaction Time (X3) 24 - 72 h 72 h
Cs2CO3/TBC Molar Ratio (X4) 2.0 - 4.0 3.22

| Resulting Maximum Yield (Y) | | 43.38% |

Monitoring Synthetic Processes via Online Fourier Transform Infrared (FTIR) Spectroscopy

While specific studies detailing the online FTIR monitoring of this compound synthesis are not prevalent, the technique offers significant potential for real-time process control in complex organic syntheses. Online FTIR spectroscopy allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic infrared absorption bands.

In analogous complex chemical syntheses, such as the formation of polysiloxanes, in-line ATR-FTIR spectroscopy has been used to follow the transformation of functional groups throughout the reaction. This real-time monitoring provides a detailed "fingerprint" of the reaction's progress, enabling precise control over reaction endpoints and ensuring batch-to-batch consistency. The synthesis of crown ethers, which involves the formation of multiple ether linkages, could similarly be monitored by tracking the disappearance of hydroxyl groups from the catechol starting material and the appearance of the characteristic C-O-C stretching vibrations of the polyether ring. This approach would allow for immediate adjustments to reaction parameters, optimizing yield and purity.

Derivatization and Isomer Generation

The derivatization of this compound, primarily through hydrogenation, expands its utility by creating analogues with different complexing properties. A key challenge in this process is controlling the stereochemistry of the resulting products.

Catalytic Hydrogenation to Dicyclohexano Analogues

The conversion of the aromatic rings of di-tert-butyldibenzo-18-crown-6 to saturated cyclohexane (B81311) rings is achieved through catalytic hydrogenation. This process yields 4',4''(5'')-Di-tert-butyldicyclohexano-18-crown-6 (DTBDCH18C6), a compound noted for its high efficiency in strontium extraction. rsc.org

Various catalysts have been employed for this transformation, with rhodium and ruthenium-based systems being prominent. For instance, hydrogenation has been successfully carried out on a large scale using a rhodium on alumina (B75360) catalyst. rsc.org Other studies have investigated nanocatalysts, such as Rh/γ-Al2O3, for the hydrogenation process, conducting the reaction at pressures around 70 bar and temperatures between 353–393 K. Ruthenium nanoparticles supported on materials like γ-Al2O3 have also proven effective. researchgate.net The addition of K+ ions to the reaction mixture has been shown to enhance the reaction yield, reaching up to 75%. rsc.org

Stereoselective Control in Derivatization

The hydrogenation of the dibenzo crown ether results in the formation of several stereoisomers of the dicyclohexano analogue, including cis-syn-cis, cis-anti-cis, and trans-isomers. These isomers can exhibit significantly different metal-complexing properties. Therefore, controlling the stereoselectivity of the hydrogenation is of paramount importance.

Research has shown that the choice of catalyst and reaction conditions can dramatically influence the isomeric ratio of the product. High selectivity for the desirable cis-syn-cis isomer has been observed with specific catalysts. For example, Ru(0) catalysts have been found to favor the formation of the cis-syn-cis isomer. Furthermore, the use of phase-transfer agents during hydrogenation with rhodium catalysts can control stereoselectivity, and increasing the reaction pressure can enhance the syn/anti isomer ratio to as high as 95/5.

Table 2: Catalysts and Conditions for Stereoselective Hydrogenation

Catalyst Support Key Condition Predominant Isomer
Rhodium Alumina Addition of K+ ions Mixture of isomers
Rh/γ-Al2O3 γ-Alumina 70 bar, 353–393 K cis-syn-cis
Ruthenium γ-Alumina Ru(0) valence state cis-syn-cis

Methodologies for Separation and Purification of Isomers

Once a mixture of dicyclohexano isomers is produced, effective separation and purification methods are required to isolate the desired stereoisomer. Techniques often rely on the differential complexing ability of the isomers with specific metal salts.

One established method involves the use of strontium chloride. In this process, the isomer mixture is dissolved in a solvent like glycol dimethyl ether, and strontium chloride is added. The solution is heated, and upon cooling, a specific isomer forms a complex with the strontium salt and crystallizes out of the solution, allowing for its separation by filtration.

Another approach utilizes uranyl nitrate (B79036). This method operates via a precipitation-based separation where uranyl nitrate is added to a solution containing the isomer mixture. This causes the precipitation of most isomers as complexes, while the cis-syn-cis isomer remains in the solution, allowing for its recovery from the filtrate. Beyond complexation, standard laboratory techniques such as column chromatography are also employed for purification. rsc.org

Complexation Mechanisms and Host Guest Recognition by 4 ,4 5 Di Tert Butyldibenzo 18 Crown 6

Thermodynamics of Cation Complexation

The stability of the complex formed between 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 and a metal cation is quantified by its formation constant (Kf), with a larger value indicating a more stable complex. The thermodynamics of this process, including the contributions of enthalpy (ΔH°) and entropy (ΔS°), provide a deeper understanding of the driving forces behind complexation.

Formation constants for the complexation of this compound with various cations are typically determined using techniques such as conductometric or potentiometric titrations. researchgate.net Studies have shown that this crown ether forms 1:1 complexes with many alkali and alkaline earth metal ions. researchgate.net The stability of these complexes is highly dependent on the solvent used, as solvent molecules can compete with the crown ether for coordination to the cation. researchgate.netresearchgate.net

For instance, in a binary mixture of acetonitrile (B52724) and nitromethane (B149229), the stability of the complexes with alkali metals was found to increase as the proportion of nitromethane in the solvent mixture increased. researchgate.net The logarithm of the formation constants (log Kf) for various cations in different solvents highlights the influence of the medium on complex stability.

Table 1: Formation Constants (log Kf) for 1:1 Complexation of this compound with Various Cations in Different Solvents at 25°C.

Cation Solvent log Kf
Li⁺ Acetonitrile (AN) 3.51
Na⁺ Acetonitrile (AN) 4.34
K⁺ Acetonitrile (AN) 5.02
Li⁺ Methanol (B129727) (MeOH) 2.87
Na⁺ Methanol (MeOH) 3.55
K⁺ Methanol (MeOH) 4.11
Mg²⁺ Acetonitrile (AN) 2.76

Note: Data compiled from conductometric studies. The exact values can vary slightly depending on experimental conditions. researchgate.net

The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) reveal the nature of the forces driving complex formation. These values are often derived from the temperature dependence of the formation constant using the van't Hoff equation. researchgate.netresearchgate.net

A negative enthalpy change (ΔH°) indicates that the complexation process is exothermic and energetically favorable, typically driven by the strong electrostatic interactions between the cation and the oxygen donor atoms of the crown ether. A positive entropy change (ΔS°) suggests an increase in disorder, which can be attributed to the release of ordered solvent molecules from the cation's solvation shell upon complexation.

In many cases, the complexation of this compound is characterized by both favorable (negative) enthalpy and favorable (positive) entropy changes, indicating that the process is both enthalpy and entropy stabilized. researchgate.netcivilica.com However, the specific contributions can be highly dependent on the solvent system. researchgate.net A linear correlation, known as enthalpy-entropy compensation, is often observed, where a more favorable enthalpy change is offset by a less favorable entropy change. researchgate.net

Table 2: Thermodynamic Parameters for 1:1 Complexation of this compound with Alkali Metal Cations in Acetonitrile (AN).

Cation -ΔH° (kJ/mol) ΔS° (J/mol·K)
Li⁺ 21.8 -6.3
Na⁺ 31.4 22.2

Note: Values are indicative and derived from conductometric measurements at various temperatures. researchgate.net

Selectivity in Metal Ion Binding

A defining characteristic of crown ethers is their ability to selectively bind certain cations over others. This selectivity is a result of a combination of factors, primarily the compatibility between the cation's ionic radius and the size of the crown ether's cavity, as well as solvation effects.

For the 18-crown-6 (B118740) framework, the cavity size is optimally suited for the potassium ion (K⁺). ebi.ac.uk Consequently, this compound exhibits a pronounced selectivity for K⁺ over other alkali metal cations like Li⁺, Na⁺, and Cs⁺ in most solvent systems. researchgate.net Experimental studies consistently show a stability order of K⁺ > Na⁺ > Li⁺. researchgate.net While smaller cations like Li⁺ and Na⁺ are too small to fill the cavity and establish optimal coordination with all six oxygen atoms, larger cations like Cs⁺ are too large to fit comfortably within the plane of the ether ring. rsc.orgresearchgate.net

The high selectivity for K⁺ is a classic example of the "size-fit" concept in host-guest chemistry. nih.gov It is this principle that makes 18-crown-6 derivatives valuable in applications such as ion-selective electrodes for potassium.

The selectivity of this compound also extends to alkaline earth metals. Among the divalent cations studied, it shows a preference for barium (Ba²⁺) and strontium (Sr²⁺) over smaller ions like magnesium (Mg²⁺). researchgate.net The ionic radius of Ba²⁺ (135 pm) is very close to that of K⁺ (138 pm), allowing it to fit well within the 18-crown-6 cavity. This leads to high stability and selectivity for Ba²⁺. abechem.com In contrast, Mg²⁺, with its much smaller ionic radius and higher charge density, has a very large hydration energy, making it more difficult for the crown ether to displace the coordinated water molecules, resulting in weaker complexation. researchgate.net The stability order in acetonitrile has been observed as Ba²⁺ > Mg²⁺. researchgate.net

The relationship between cation size and binding affinity is central to the selectivity of crown ethers. The cavity of the 18-crown-6 ring has an estimated diameter of 2.6 to 3.2 Å. The potassium ion, with an ionic diameter of approximately 2.76 Å, fits almost perfectly, allowing for strong, symmetrical coordination with all six oxygen atoms. rsc.orgresearchgate.net

Cations that are significantly smaller than the cavity (e.g., Li⁺, Na⁺, Mg²⁺) cannot simultaneously bind to all donor atoms, leading to weaker, less stable complexes. researchgate.net Cations that are larger than the cavity (e.g., Cs⁺) cannot be fully accommodated within the macrocycle and typically form less stable complexes where the cation sits (B43327) slightly out of the plane of the oxygen atoms. rsc.org Therefore, the peak binding affinity for the 18-crown-6 framework is achieved when the cation size closely matches the cavity dimensions, a principle clearly demonstrated by its pronounced selectivity for potassium and barium ions. ebi.ac.ukabechem.com

Solvent Effects on Complexation Behavior

The interaction between this compound and guest cations is not merely an interaction between the two species but is profoundly mediated by the solvent. The solvent's properties can dictate the stability, selectivity, and thermodynamics of the resulting complex.

Role of Solvent Donicity and Polarity

The ability of a solvent to donate a lone pair of electrons, known as its donicity (measured by the donor number or DN), plays a critical role in the complexation process. Solvents with high donicity can effectively compete with the crown ether's oxygen donor atoms for coordination with the metal cation. This competition weakens the host-guest complex.

Research has demonstrated that for complexes of this compound with various alkali and alkaline earth metal ions, the stability of the complexes is highest in solvents with low donicity and lowest in solvents with high donicity. researchgate.net For instance, the stability of complexes in different solvents was observed to follow the order: acetonitrile (DN = 14.1) > methanol (DN = 19.0) > ethanol (B145695) (DN = 31.5). researchgate.net Acetonitrile, having the lowest donicity among the three, presents less competition for the cation, thus allowing for the formation of more stable crown ether complexes. researchgate.net

Similarly, in studies comparing acetonitrile with nitromethane (DN = 2.7), the stability of the complexes was found to increase as the proportion of nitromethane in the mixture increased. researchgate.net The lower donicity of nitromethane results in weaker solvation of the cations, thereby favoring complexation with the crown ether. researchgate.net The nature of the solvent is a critical factor in stabilizing the complexation process. researchgate.netresearchgate.net

SolventDonor Number (DN)Effect on Complex Stability
Nitromethane2.7High Stability (Low Competition)
Acetonitrile14.1Moderate Stability
Methanol19.0Lower Stability
Ethanol31.5Lowest Stability (High Competition)

Impact of Binary and Mixed Solvent Systems on Complexation

In binary and mixed solvent systems, the relationship between the stability constant (log Kf) of the complex and the solvent composition is often non-linear. civilica.comijcce.ac.irresearchgate.net This indicates that the solvent-solute interactions are complex and cannot be predicted by a simple linear interpolation of the properties of the pure solvents.

Studies on the complexation of this compound with cations like Hg2+ and La3+ in acetonitrile-tetrahydrofuran (AN/THF) and acetonitrile-methylacetate (AN/MeOAc) binary mixtures have confirmed this non-linear behavior. civilica.com The stability and selectivity of the complexation can be significantly altered by changing the composition of the mixed solvent. researchgate.net For example, in acetonitrile-nitromethane mixtures, the stability of complexes with Li+, Na+, and K+ was found to generally increase with an increasing mole fraction of nitromethane, the component with the lower donor number. researchgate.net

This behavior arises from a combination of factors, including preferential solvation of the cation by the more polar or higher donicity solvent component, as well as specific interactions between the solvent molecules themselves. The nature and composition of these mixed solvent systems are therefore crucial factors influencing the thermodynamics of the complexation reaction. ijcce.ac.irresearchgate.net

Binary SystemGuest CationsObserved TrendReference
Acetonitrile-NitromethaneLi+, Na+, K+Complex stability generally increases with increasing nitromethane content. researchgate.net
Acetonitrile-TetrahydrofuranHg2+, La3+Non-linear relationship between log Kf and solvent composition. civilica.com
Acetonitrile-MethylacetateHg2+, La3+Non-linear relationship between log Kf and solvent composition. civilica.com

Analysis of Solvation Energies for Free Ions and Complexes

The binding selectivity of crown ethers in solution is often different from that observed in the gas phase. nih.gov For instance, gas-phase calculations might show a preference for smaller cations due to stronger electrostatic interactions. However, in solution, these smaller ions also have significantly higher (more negative) solvation energies, meaning they are very strongly stabilized by the solvent. researchgate.net This strong solvation can overcome the gas-phase binding preference. For complexation to occur, the energy gained from the crown ether-cation interaction must be sufficient to offset the energy penalty of desolvating the cation.

For this compound, it was found that it preferentially forms complexes with larger ions like K+ over smaller ones like Li+ in solution. researchgate.net This is because the solvation energies of the smaller ions are large enough to overcome and reverse the trends in gas-phase binding energy. researchgate.net Therefore, the solvation energy of the free ions and the resulting complex plays a pivotal role in determining the binding selectivity observed in a given solvent. nih.govnih.gov

Stoichiometry of Host-Guest Complexes

The stoichiometry of the complexes formed between this compound and various guest cations is predominantly 1:1 (ligand:cation). This has been consistently demonstrated through methods such as conductometric titrations, where the change in molar conductance is monitored as the ligand-to-cation mole ratio is varied. researchgate.netresearchgate.netcivilica.comum.ac.ir The plots of molar conductance versus the mole ratio typically show a distinct inflection point at a ratio of 1.0, confirming the formation of a 1:1 complex. researchgate.net

This 1:1 stoichiometry has been observed for a wide range of cations, including:

Alkali metals (Li+, Na+, K+) researchgate.netresearchgate.net

Alkaline earth metals (Mg2+, Ba2+) researchgate.net

Heavy metal cations (Hg2+) civilica.com

Lanthanide ions (La3+, Yb3+, Nd3+) civilica.comum.ac.ircivilica.com

While a 1:1 complex is the most common, the formation of 2:1 (metal:ligand) complexes has also been reported under certain conditions, particularly with some divalent cations in specific solvents. researchgate.net The stoichiometry can be influenced by the nature of the solvent system, highlighting the interplay between solvation and complex formation. civilica.com

Computational and Theoretical Insights into Complexation Processes

Computational chemistry provides powerful tools for understanding the intrinsic factors that govern the complexation behavior of this compound. Methods like ab initio calculations and Density Functional Theory (DFT) are used to model the host-guest interactions and elucidate the reasons for observed selectivity. researchgate.netnih.gov

Theoretical studies have confirmed the critical role of solvation. Ab initio calculations at the B3LYP/6-31G level of theory for the gas phase show that the binding energy of complexes between this crown ether and alkali metals decreases as the cation size increases (Li+ > Na+ > K+). researchgate.net This is the opposite of what is observed in many solvent systems. researchgate.net

Advanced Applications of 4 ,4 5 Di Tert Butyldibenzo 18 Crown 6 in Separation Science

Selective Extraction of Radionuclides

The selective complexation ability of 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 is particularly advantageous in the nuclear industry for the separation of hazardous radionuclides from complex waste streams. Its application is crucial for waste management, reducing the volume and radiotoxicity of nuclear waste.

Cesium (Cs+) Extraction from High-Level Liquid Waste (HLLW) and Low-Level Waste (LLW)

The separation of Cesium-137, a major heat-emitting fission product in spent nuclear fuel, is a critical step in the management of high-level liquid waste. This compound has been investigated as an effective extractant for cesium ions. While the cavity of the 18-crown-6 (B118740) ether is ideally sized for the potassium ion, it also demonstrates a strong affinity for the larger cesium ion, which sits (B43327) above the plane of the ether ring, forming a stable complex.

In studies focusing on simulated high-level waste solutions, this compound (referred to as L1 in some studies) has been a chosen extractant in promising extraction systems. scilit.com These systems often employ specialized fluorinated diluents to enhance the extraction process. scilit.com Research has shown that in such systems, rubidium and potassium cations are the main competitors and are co-extracted to a lesser extent along with cesium. scilit.com

Technetium (TcO4-) Extraction from Alkaline Waste Solutions

Technetium-99 is a long-lived fission product present in nuclear waste, primarily as the pertechnetate (B1241340) anion (TcO₄⁻). The extraction of this anion from alkaline waste solutions is a significant challenge. This compound has demonstrated potential in solvent extraction processes for the removal of pertechnetate from these alkaline media. researchgate.net

In these systems, the crown ether facilitates the extraction of the pertechnetate anion. This process has been applied to the removal of ⁹⁹Tc from low-level radioactive liquid waste (LLW), achieving a distribution ratio (D Tc) of 4.46. researchgate.net When used in combination with modifiers like tributyl phosphate (B84403) (TBP) and diluents such as Isopar® M, this crown ether has been effective in removing ⁹⁹Tc from alkaline waste, with studies showing that over 99% of the technetium in Hanford tank-waste simulants could be removed through repeated cross-current extraction. researchgate.net

Comparative Studies with Other Crown Ethers in Radiochemical Separations

The performance of this compound is often benchmarked against other crown ethers to determine the most efficient extractant for a specific application. A common comparison is made with its hydrogenated analogue, 4,4′(5′)-di-tert-butyldicyclohexano-18-crown-6 (DtBuCH18C6), and the parent compound, dibenzo-18-crown-6 (B77160) (DB18C6).

For the extraction of pertechnetate from alkaline waste, DtBuCH18C6 and dicyclohexano-18-crown-6 (B99776) (DCH18C6) have been shown to provide stronger extraction than other crown ethers like dicyclohexano-21-crown-7 and 4-tert-butylcyclohexano-15-crown-5. osti.gov While DCH18C6 can provide slightly higher extraction ratios for TcO₄⁻, the more lipophilic DtBuCH18C6 is often preferred due to its lower distribution to the aqueous phase, which is a desirable characteristic in industrial solvent extraction processes. osti.gov

The table below presents a comparative view of the extraction efficiency of different crown ethers for Technetium.

Crown EtherTarget IonWaste TypeExtraction EfficiencyReference
This compound TcO₄⁻Low-Level WasteDistribution Ratio (D Tc) = 4.46 researchgate.net
Dibenzo-18-crown-6 (DB18C6) TcO₄⁻Low-Level Waste~88% removal (D Tc = 7.6 in nitrobenzene) nih.gov
Di-tert-butylcyclohexano-18-crown-6 (DtBuCH18C6) TcO₄⁻Alkaline Waste Simulant>95% removal in two contacts unt.edu

It is important to note that the efficiency of these crown ethers is highly dependent on the solvent system used. For instance, DB18C6 in a highly polar nitrobenzene (B124822) medium has shown very high efficiency for ⁹⁹TcO₄⁻ extraction from LLW samples. nih.gov

Membrane-Based Separation Systems

Beyond solvent extraction, this compound is also integral to the development of advanced membrane-based separation technologies. These systems offer advantages such as lower solvent inventory, reduced energy consumption, and the potential for continuous operation.

Application in Polymer Inclusion Membranes (PIMs) for Ion Transport

Polymer Inclusion Membranes (PIMs) are a type of membrane where a carrier molecule, such as a crown ether, is physically entrapped within a polymer matrix. nih.gov These membranes have shown promise for the selective transport of metal ions. The crown ether acts as a selective carrier, binding to the target ion on one side of the membrane and releasing it on the other side, driven by a concentration gradient or other potential. While specific studies detailing the use of this compound in PIMs are emerging, the principle has been well-established with similar crown ethers. For example, calixcrown ethers have been successfully incorporated into PIMs for the selective transport of cesium ions. nih.gov

Role in Supported Liquid Membranes (SLMs) for Selective Transport

Supported Liquid Membranes (SLMs) involve a porous support material impregnated with a liquid phase containing a carrier molecule. This compound has been investigated as a carrier in SLMs for the selective transport of ions like cesium. In one study, a polypropylene-based SLM using this crown ether in nitrobenzene as the carrier was investigated for Cs(I) transport. researchgate.net The efficiency of transport in SLMs is influenced by factors such as the composition of the diluent and the acidity of the feed solution. researchgate.net SLMs offer a highly selective and efficient means of ion transport, though their long-term stability can be a challenge. mdpi.com

The table below summarizes the application of this compound and related compounds in membrane systems.

Membrane TypeCarrierTarget IonKey FindingsReference
Supported Liquid Membrane (SLM) This compound Cs(I)Transport behavior investigated with nitrobenzene as diluent. researchgate.net
Polymer Inclusion Membrane (PIM) Calixcrown ethersCs(I)Demonstrated selective transport of cesium. nih.gov

Ion-Selective Electrodes (ISEs) Development

The selective complexation properties of DTBB18C6 have been extensively exploited in the development of ion-selective electrodes (ISEs). These sensors are designed to detect and quantify specific ions in a sample solution.

DTBB18C6 serves as an effective ionophore in the membranes of ISEs, facilitating the selective transport of target cations. The size of the crown ether's cavity is particularly well-suited for complexing with potassium (K+) and cesium (Cs+) ions.

For potassium ion sensing, DTBB18C6 has been incorporated into poly(vinyl chloride) (PVC) membranes with a polyaniline solid contact. The tertiary butyl groups on the dibenzo rings enhance the structural rigidity of the crown ether, tailoring the cavity size to optimally fit the K+ ion, which contributes to its high selectivity.

In the case of cesium ion sensing, a PVC membrane electrode using DTBB18C6 as an ionophore has also been developed. This demonstrates the versatility of this crown ether in recognizing and binding with different, yet suitably sized, cations. researchgate.net

The performance of ISEs based on DTBB18C6 is characterized by several key parameters, including the electrode's response slope, detection limit, and selectivity.

For potassium ion detection, an ISE utilizing DTBB18C6 as the ionophore exhibited a Nernstian response slope of 58.2 mV per decade of activity change. researchgate.net This electrode demonstrated a wide linear range and a low detection limit of 10⁻⁵.⁸⁰ M for potassium ions. researchgate.net The selectivity of this electrode was found to be superior to those based on other crown ethers like 18-crown-6 and dibenzo-18-crown-6, with minimal interference from other mono- and divalent metal ions. researchgate.net

A cesium-selective sensor based on DTBB18C6 was reported to have a working concentration range of 6.0 × 10⁻⁶ to 1.0 × 10⁻² M and a detection limit of 4.0 × 10⁻⁶ M. hbni.ac.in

Below is an interactive data table summarizing the performance of DTBB18C6-based ISEs.

Target IonIonophoreMembrane MatrixResponse SlopeDetection LimitLinear RangeReference
K+DTBB18C6PVC with Polyaniline Solid Contact58.2 mV/decade10⁻⁵.⁸⁰ M10⁻⁵ M to 10⁻¹ M researchgate.net
Cs+DTBB18C6PVC-4.0 × 10⁻⁶ M6.0 × 10⁻⁶ – 1.0 × 10⁻² M hbni.ac.in

Diluent Systems and their Influence on Extraction Efficiency

The efficiency of solvent extraction processes utilizing DTBB18C6 is significantly influenced by the choice of the diluent system. The diluent not only dissolves the crown ether and its metal complex but also affects the distribution coefficient and selectivity of the extraction.

Conventional organic diluents play a crucial role in the extraction of metal ions using DTBB18C6. For instance, a mixture of isodecyl alcohol and n-dodecane has been employed as a diluent system for the separation of technetium from alkaline low-level waste. researchgate.net In this system, the technetium, present as the pertechnetate anion (TcO₄⁻), is co-extracted with sodium ions that form a complex with the crown ether. researchgate.net The extraction mechanism is based on the formation of an ion pair, Na⁺·DTBB18C6·TcO₄⁻. researchgate.net

To overcome some of the drawbacks of conventional diluents, such as flammability and volatility, alternative solvent systems have been investigated.

Fluorinated diluents have emerged as a promising option. Studies have been conducted on the extraction of cesium and strontium from nitric acid media using DTBB18C6 in fluorinated diluents such as bis(2,2,3,3-tetrafluoropropyl) carbonate (BK-1) and bis(2,2,3,3-tetrafluoropropoxy)methane (FN-1). researchgate.netscilit.com These systems are considered promising due to the physicochemical properties of the diluents and the solubility of the extractants. researchgate.netscilit.com

Ionic liquids (ILs) represent another class of alternative diluents. The use of DTBB18C6 in ionic liquids has been explored for the extraction of cations. These systems can offer high extraction efficiencies and unique selectivities compared to conventional organic solvents. For example, the extraction of cesium from aqueous solutions into ionic liquids using crown ethers has been studied, demonstrating the potential of these systems in separation processes.

The economic viability and environmental sustainability of extraction processes heavily depend on the ability to recover and recycle the solvent system. Research has been conducted on the radiolytic and hydrolytic degradation of the DTBB18C6-based solvent systems. These studies have indicated high stability of the solvents, which is crucial for their long-term use in industrial applications. Furthermore, the recyclability of the degraded solvent has been established, demonstrating the potential for closed-loop processes in applications such as radioactive waste treatment. hbni.ac.in

Characterization and Analytical Techniques for 4 ,4 5 Di Tert Butyldibenzo 18 Crown 6 and Its Complexes

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopy is a cornerstone in the analysis of 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6, offering non-destructive ways to probe its molecular structure and observe the dynamics of complex formation.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the structural integrity of dibenzo-crown ethers and studying their complexation behavior. The FTIR spectrum of the parent compound, dibenzo-18-crown-6 (B77160), shows characteristic absorption bands that are also relevant for its di-tert-butyl derivative. Key vibrations include the symmetric stretching of the Ph-O-C group and the symmetric stretching of the C-O-C groups within the polyether ring, which typically appears around 1128 cm⁻¹. researchgate.net Upon complexation with a metal cation, the interaction between the cation and the ether oxygen atoms can cause a noticeable shift in the position and intensity of the C-O-C stretching frequency. researchgate.net This shift provides direct evidence of the host-guest interaction and can be used to monitor the formation of the complex.

Table 1: Characteristic FTIR Vibrational Modes for Dibenzo-Crown Ethers

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Symmetric Ph-O-C stretch ~1302 Confirms the presence of the aromatic ether linkage. researchgate.net
Non-symmetric Ph-O-C stretch ~1240 Further confirms the aromatic ether structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of this compound and its complexes. ¹H NMR spectra provide definitive confirmation of the compound's synthesis by showing signals corresponding to the distinct proton environments.

The reported ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) confirms the presence of the aromatic protons, the ethylene (B1197577) glycol protons of the macrocyclic ring, and the protons of the tert-butyl groups. sigmaaldrich.com Changes in the chemical shifts of the polyether protons upon the addition of a metal salt are indicative of complex formation, as the local electronic environment is altered by the cation binding within the crown ether cavity.

Table 2: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons
Aromatic (ArH) 6.70 - 6.98 Multiplet 6H
Ether (-CH₂OCH₂-) 3.82 - 4.26 Multiplet 16H
tert-Butyl (-C(CH₃)₃) 0.95 - 1.42 Singlet 18H

Data sourced from a study on the synthesis and characterization of the compound. sigmaaldrich.com

Mass spectrometry is essential for confirming the molecular weight of this compound and assessing its purity. The compound has a molecular formula of C₂₈H₄₀O₆, corresponding to a molecular weight of approximately 472.61 g/mol . researchgate.net Mass spectrometric analysis typically shows a prominent molecular ion peak (M⁺) at m/z 472, confirming the identity of the synthesized compound. sigmaaldrich.com This technique, often coupled with gas chromatography (GC-MS), serves as a final verification of the product's identity and is a reliable method for detecting any residual impurities from the synthesis process. rsc.org

Conductometric Studies for Complexation Analysis

Conductometric titration is a widely used method to investigate the thermodynamics and stoichiometry of complexation between this compound and various metal cations in solution. The principle involves monitoring the change in the molar conductivity of a salt solution as the crown ether is incrementally added. Complex formation reduces the mobility of the cations, leading to a decrease in conductivity.

These studies have been performed with a range of cations, including Li⁺, Na⁺, K⁺, Mg²⁺, and Ba²⁺, in various organic solvents like acetonitrile (B52724), methanol (B129727), ethanol (B145695), and binary mixtures. researchgate.netrsc.org By analyzing the molar conductance versus the ligand/metal mole ratio, researchers can determine the stability constants (log Kf) and the stoichiometry of the resulting complexes, which is typically found to be 1:1. researchgate.netrsc.org Furthermore, by conducting these experiments at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be calculated, providing deeper insight into the driving forces of the binding process. researchgate.netrsc.org

Table 3: Selected Complexation Data from Conductometric Studies

Cation Solvent Stoichiometry (Ligand:Metal) log Kf ΔH° (kJ/mol) ΔS° (J/mol·K)
K⁺ Nitromethane (B149229) (at 20°C) 1:1 > 5.0 Data not specified Data not specified
Na⁺ Nitromethane (at 20°C) 1:1 4.58 Data not specified Data not specified
Li⁺ Nitromethane (at 20°C) 1:1 3.23 Data not specified Data not specified

Data adapted from a study on complexation in acetonitrile-nitromethane mixtures. researchgate.net

Chromatographic Techniques for Purity and Component Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic methods are indispensable for the purification and purity analysis of this compound. Following synthesis, column chromatography is frequently employed to isolate the desired product from side products and unreacted starting materials. A common setup involves using silica (B1680970) gel as the stationary phase and a solvent gradient, such as petroleum ether and ethyl acetate, as the mobile phase. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for assessing the final purity of the compound. rsc.org The gas chromatogram indicates the number of components in the sample, while the mass spectrum for each component peak allows for positive identification. Research has demonstrated that this purification and analysis workflow can yield the crown ether with a purity greater than 97%.

Computational and Theoretical Investigations of 4 ,4 5 Di Tert Butyldibenzo 18 Crown 6 Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of crown ether systems due to its favorable balance of computational cost and accuracy. It is widely used to model the electronic structure, geometry, and energetics of DTBDB18C6 and its complexes.

Theoretical studies on the parent molecule, dibenzo-18-crown-6 (B77160) (DB18C6), have established that the free ligand does not possess a planar conformation. Instead, it adopts a more complex, non-planar structure to minimize steric strain. The addition of bulky tert-butyl groups at the 4',4''(5'') positions of the benzo rings in DTBDB18C6 is expected to further influence the conformational preferences of the macrocycle, although the fundamental non-planar arrangement of the crown ether backbone is maintained.

Upon complexation with a cation, the flexible crown ether ligand undergoes a significant conformational rearrangement to optimize coordination with the guest ion. The six ether oxygen atoms arrange themselves to form a coordination cavity, with the cation situated near the center. The final geometry of the complex is a result of the interplay between the optimal coordination distance for the specific cation and the steric constraints imposed by the rigid dibenzo groups and the bulky tert-butyl substituents.

DFT calculations have been employed to determine the intrinsic binding affinity of DTBDB18C6 for various cations in the gas phase, free from solvent influences. These calculations quantify the interaction energy between the host and the guest ion.

For the complexation of DTBDB18C6 with alkali metal ions (Li⁺, Na⁺, and K⁺), ab initio studies calculated at the B3LYP/6-31G level of theory reveal a clear trend in the gas-phase binding energies. researchgate.net The calculations indicate that the strength of the interaction decreases as the size of the cation increases. researchgate.net This is consistent with the principle of charge density; the smaller Li⁺ ion, with its higher charge density, interacts more strongly with the electron-rich oxygen atoms of the crown ether cavity than the larger Na⁺ and K⁺ ions. researchgate.net This trend is typical for crown ether complexes in the gas phase. nih.gov

Table 1: Theoretical Gas Phase Binding Affinity vs. Experimental Solution Phase Stability for DTBDB18C6 Complexes

CationTheoretical Gas Phase Binding Energy TrendExperimental Stability Order in Nitromethane (B149229)
Li⁺StrongestWeakest
Na⁺IntermediateIntermediate
K⁺WeakestStrongest
This table illustrates the reversal of binding selectivity between the gas phase (predicted by theoretical calculations) and a solvent environment (determined experimentally). researchgate.net

Ab Initio Studies of Complexation Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying complexation. Methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (RHF) have been applied to related crown ether systems to evaluate geometries and binding energies. acs.org For DTBDB18C6, ab initio calculations performed at the DFT level (B3LYP/6-31G) have been used to investigate the complexation energetics with Li⁺, Na⁺, and K⁺ ions. researchgate.net

These studies confirm that in the gas phase, the binding energy is inversely proportional to the ionic radius of the alkali metal cation. researchgate.net The smaller cations induce a greater polarization of the crown ether, leading to a stronger interaction. acs.org This theoretical finding is crucial as it establishes a baseline for the intrinsic binding properties of the molecule, which can then be contrasted with its behavior in solution to understand the impact of the solvent. researchgate.net

Modeling Solvent Effects and Solvation Energies

A significant discrepancy exists between the theoretical gas-phase binding affinities and the experimentally observed selectivity of crown ethers in solution. nih.gov While gas-phase calculations for DTBDB18C6 predict a binding preference of Li⁺ > Na⁺ > K⁺, experimental studies in solvents like nitromethane show the reverse order of stability: K⁺ > Na⁺ > Li⁺. researchgate.net

Theoretical investigations on the parent DB18C6 employ continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), to simulate the solvent environment. nih.gov These models have shown that the solvation energy of the entire cation-crown ether complex, not just the bare cation, plays a key role in determining selectivity in solution. nih.gov Furthermore, these studies have revealed that non-electrostatic interactions, particularly dispersion forces between the complex and the solvent, are significant contributors to the differences in solvation energies among the various cation complexes. nih.gov

Correlation between Theoretical Predictions and Experimental Thermodynamic Data

A clear correlation is observed when theoretical models incorporate solvent effects. For the parent compound DB18C6, DFT calculations combined with a continuum solvation model successfully reproduce the experimental binding selectivity observed in aqueous solution, correctly identifying K⁺ as the most strongly bound alkali metal cation. nih.gov

In the case of DTBDB18C6, the combination of gas-phase ab initio calculations and experimental conductometric studies provides a compelling narrative. researchgate.net The theoretical calculations correctly predict the gas-phase preference for smaller cations, while the experimental data from titrations in acetonitrile-nitromethane mixtures show a preference for larger cations. researchgate.net The theoretical framework explains this reversal by highlighting the dominant role of the cation's solvation energy. researchgate.net The strong agreement between the computationally explained trend and the experimentally measured thermodynamic parameters validates the current understanding that cation selectivity in solution is a delicate balance between the intrinsic binding energy of the host-guest pair and the powerful influence of solvation forces. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 (DTBuB18C6), and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of DTBuB18C6 typically involves nucleophilic substitution using 4-tert-butyl catechol (TBC) as a precursor. Response Surface Methodology (RSM) can optimize parameters like temperature (49.15°C), reaction time (72 h), TBC concentration (0.06 mol/L), and Cs₂CO₃/TBC molar ratio (3.22) to maximize yields (~43%) . Electrophilic aromatic substitution with tert-butyl alcohol under acidic conditions is another route, though yields depend on template effects and solvent choice (e.g., THF enhances cyclization efficiency) .

Q. How do characterization techniques (e.g., TEM, XRD, UV-Vis) validate the structural integrity and purity of DTBuB18C6 and its derivatives?

  • Methodological Answer :
  • TEM and XRD confirm nanoparticle size (2–25 nm) and crystallinity in catalytic systems (e.g., Rh/γ-Al₂O₃), with Rh⁰ peaks at 42.7° (111) and 47.4° (200) .
  • UV-Vis monitors Rh³⁺ reduction to Rh⁰ nanoparticles via absorbance decay at 255 nm .
  • HRLCMS and ¹H-NMR verify hydrogenation products, e.g., cis-syn-cis DTBuCH18C6 (MS peak at m/z 484.38; NMR δ 1.02–1.1 ppm for –CH₃ groups) .

Q. What experimental protocols are used to assess DTBuB18C6’s Sr²⁺ extraction efficiency, and how do structural modifications impact selectivity?

  • Methodological Answer :
  • Distribution Coefficient (K₃) is measured by equilibrating 0.2 M DTBuCH18C6 (post-hydrogenation product) in 1-octanol with 3 M HNO₃ aqueous Sr²⁺ solutions. AAS quantifies Sr²⁺ concentrations, yielding K₃ = 5.1 (83.6% extraction) for cis-syn-cis isomers, outperforming unmodified DCH18C6 (K₃ = 3.7) .
  • Steric effects from tert-butyl groups enhance Sr²⁺ selectivity by stabilizing crown ether-Sr²⁺ complexes .

Advanced Research Questions

Q. How do catalytic systems (e.g., Rh/γ-Al₂O₃) influence stereoselectivity during DTBuB18C6 hydrogenation, and what mechanistic insights explain product dominance?

  • Methodological Answer :
  • Rh/γ-Al₂O₃ nanocatalysts synthesized via microemulsion (ME) achieve 40% conversion to cis-syn-cis DTBuCH18C6 at 100°C/70 bar, versus 33% for microwave-synthesized (MWI) catalysts .
  • Mechanism : Rh⁰’s electron density repels cyclohexyl rings, favoring cis-syn-cis isomer formation. Larger Rh nanoparticles (MWI: 9 nm vs. ME: 4 nm) reduce active sites, lowering selectivity .
  • Kinetic Modeling : First-order kinetics with activation energy (Eₐ) = 13.7 kJ/mol (ME) vs. 21.1 kJ/mol (MWI) .

Q. What comparative advantages do Rh-Fe/MgO catalysts offer for DTBuB18C6 hydrogenation under low-pressure conditions?

  • Methodological Answer :
  • Rh-Fe/MgO (133 m²/g surface area) achieves 78% conversion and 53% yield at 4 MPa H₂/500°C, outperforming single-metal catalysts. Fe promotes Rh dispersion and stabilizes active sites .
  • XRD/EDS confirms Rh-Fe alloy formation (20 nm particles), while TEM reveals uniform MgO support interactions .

Q. How can reaction kinetics and mass transfer limitations be modeled for DTBuB18C6 hydrogenation in multiphase systems?

  • Methodological Answer :
  • Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model describes competitive H₂ and substrate adsorption:
    r=k3CH2CB1+KH2CH2+KBCBr = \frac{k_3 \cdot C_{H_2} \cdot C_B}{1 + K_{H_2} \cdot C_{H_2} + K_B \cdot C_B}

where k3k_3 = surface reaction rate, KH2K_{H_2}/KBK_B = adsorption constants .

  • External gas-liquid mass transfer effects are minimized by optimizing stirring rates (>6,000 rpm) and H₂ pressure (7 MPa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.